molecular formula C23H23NO3 B14990264 6-Methyl-9-phenethyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one

6-Methyl-9-phenethyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one

Cat. No.: B14990264
M. Wt: 361.4 g/mol
InChI Key: DNJFGNCTFBJZEH-UHFFFAOYSA-N
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Description

6-Methyl-9-phenethyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that combines elements of chromene and oxazine, making it a subject of interest for researchers exploring novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-9-phenethyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one involves multiple steps, typically starting with the preparation of the chromene coreCommon reagents used in these steps include aldehydes, amines, and catalysts such as Lewis acids .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-9-phenethyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methyl-9-phenethyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to fit into binding sites, potentially inhibiting or modulating the activity of these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-Methyl-9-phenethyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one apart is its combination of chromene and oxazine rings, which may confer unique biological activities and chemical reactivity not seen in other similar compounds.

Properties

Molecular Formula

C23H23NO3

Molecular Weight

361.4 g/mol

IUPAC Name

2-methyl-6-(2-phenylethyl)-4,17-dioxa-6-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraen-16-one

InChI

InChI=1S/C23H23NO3/c1-15-21-17(12-20-18-8-5-9-19(18)23(25)27-22(15)20)13-24(14-26-21)11-10-16-6-3-2-4-7-16/h2-4,6-7,12H,5,8-11,13-14H2,1H3

InChI Key

DNJFGNCTFBJZEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)CN(CO2)CCC5=CC=CC=C5

Origin of Product

United States

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